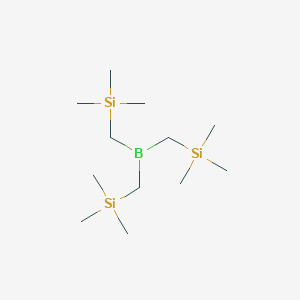
Tris(trimethylsilylmethyl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(trimethylsilylmethyl)borane, also known as this compound, is a useful research compound. Its molecular formula is C12H33BSi3 and its molecular weight is 272.46 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Lewis Acid Catalysis
Tris(pentafluorophenyl)borane is known for its excellent activator component role in homogeneous Ziegler-Natta chemistry. Its unique properties make it a strong Lewis acid, used increasingly as a catalyst or reagent in organic and organometallic chemistry for catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions. It can catalyze tautomerizations, sometimes stabilizing less favored tautomeric forms by adduct formation, and induces unusual reactions of early metal acetylide complexes, helping stabilize uncommon coordination geometries of carbon (Erker, 2005).
Frustrated Lewis Pairs and Hydrogen Activation
The concept of "frustrated Lewis pair" chemistry utilizing electrophilic boranes for hydrogen activation was pioneered using tris(pentafluorophenyl)borane, B(C6F5)3. This method has expanded to various transformations of importance to both organic and inorganic chemists, drawing parallels with hydrogen activation chemistry. The initial discovery related to hydrosilylation chemistry has led to significant activity in this field, emphasizing the catalytic potential of such boranes for a variety of transformations (Piers, Marwitz, & Mercier, 2011).
Polymerization Catalyst
Tris(pentafluorophenyl)borane and related pentafluorophenyl boron compounds have risen from obscurity to become important commodities, especially as co-catalysts in metallocene-based industrial processes for olefin polymerization. The remarkable catalytic properties of these compounds have spurred developments in olefin polymerization and beyond (Piers & Chivers, 1998).
Electrolyte Additive for Lithium-Ion Batteries
Tris(trimethylsilyl)borate has been used as an electrolyte additive to improve the interfacial stability of high-voltage lithium-rich oxide cathodes in lithium-ion batteries. The addition significantly enhances cyclic performance, attributed to the formation of a thin and protective film by the additive, showcasing the compound's potential in battery technology (Li et al., 2015).
Advances in Boron Chemistry
The evolution of main-group chemistry, particularly boron chemistry, has highlighted tris(pentafluorophenyl)borane as a key reagent. Its applications in borylation, hydrogenation, and Lewis acid catalysis demonstrate its versatility. The search for new reagents that extend beyond its capabilities aims to broaden the scope of reactions and compounds accessible in boron chemistry (Lawson & Melen, 2017).
Mechanism of Action
Target of Action
Tris(trimethylsilylmethyl)borane is a chemical compound with the empirical formula C12H33BSi3 . It is primarily used as a reagent in organic synthesis . The primary targets of this compound are other organic molecules, where it acts as a catalyst or reactant to facilitate chemical transformations .
Mode of Action
The exact mode of action of this compound is dependent on the specific reaction it is involved in. In general, it can act as a Lewis acid, accepting electron pairs from other molecules during reactions . This can lead to the formation of new bonds and the generation of new compounds .
Biochemical Pathways
Its role in the synthesis of various organic compounds can indirectly influence biochemical pathways by producing molecules that are biologically active .
Pharmacokinetics
Its bioavailability would likely be low due to its reactivity and potential instability in biological environments .
Result of Action
The result of this compound’s action is the formation of new organic compounds. The specific products depend on the reactants and conditions of the reaction .
Properties
IUPAC Name |
bis(trimethylsilylmethyl)boranylmethyl-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H33BSi3/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h10-12H2,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPOQJIKZNUOBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C[Si](C)(C)C)(C[Si](C)(C)C)C[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H33BSi3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408244 |
Source


|
| Record name | TRIS(TRIMETHYLSILYLMETHYL)BORANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18077-26-4 |
Source


|
| Record name | TRIS(TRIMETHYLSILYLMETHYL)BORANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(trimethylsilylmethyl)borane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
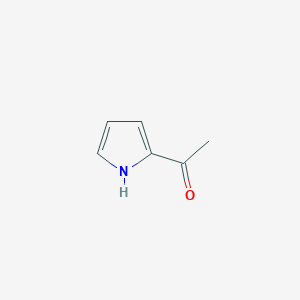
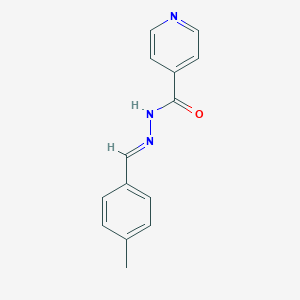
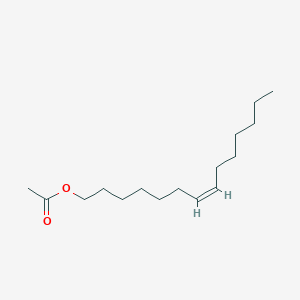
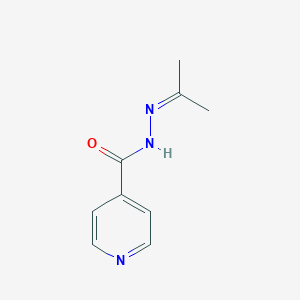
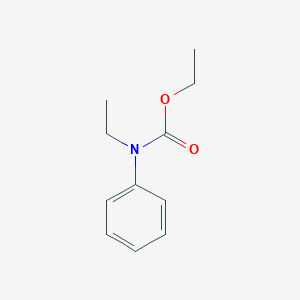

![Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester](/img/structure/B92030.png)
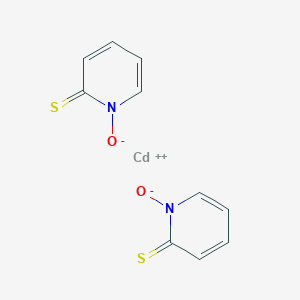
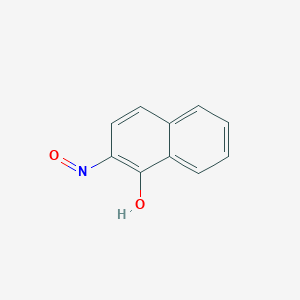

![7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol](/img/structure/B92036.png)
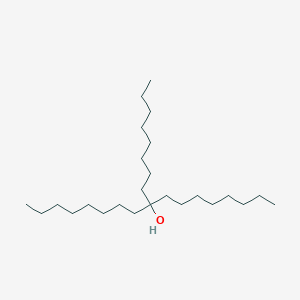

![1-[(1S,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B92050.png)
